What is the molecular structure and weight of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
What is the molecular structure and weight of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
A Technical Guide to 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the heterocyclic compound 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities. This guide details the molecular structure, physicochemical properties, a robust synthetic pathway via reductive amination, and a thorough analytical characterization of the title compound. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for the synthesis, identification, and application of this and structurally related molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in drug discovery, a distinction earned due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—allow it to act as a versatile pharmacophore capable of engaging in various interactions with biological targets such as enzymes and receptors. The strategic functionalization of the pyrazole core enables the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The title compound, 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, incorporates this key scaffold, linking it to an amino-ethanol side chain, a feature common in pharmacologically active agents, suggesting its potential utility as a building block in the development of novel therapeutics.
Chemical Identity and Molecular Structure
The fundamental characteristics of a compound are its structure and molecular properties. These define its identity and predict its behavior in chemical and biological systems.
Molecular Structure:
Figure 1. 2D structure of 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol.
The structure features a pyrazole ring methylated at the N1 position. A methylene group at the C4 position serves as a linker to a secondary amine, which is further substituted with a 2-hydroxyethyl group.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for the molecule is presented below. While a dedicated PubChem entry for the free base is not available, data is derived from its dihydrochloride salt and related analogs.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃O | (Calculated) |
| Molecular Weight | 169.23 g/mol | (Calculated) |
| IUPAC Name | 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol | - |
| CAS Number | 400877-07-8 (dihydrochloride salt) | [3][5] |
| Canonical SMILES | CN1C=C(C=N1)CNCCO | (Inferred) |
| InChI Key | (Inferred for free base) | - |
Synthesis and Characterization
A logical and efficient synthesis of the title compound is crucial for its availability in research. The most direct and widely applicable method for its preparation is the one-pot reductive amination of a suitable aldehyde and amine.[6][7]
Synthetic Strategy: Reductive Amination
The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminoethanol . This process first forms a transient imine intermediate, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the imine over the aldehyde, and does not react vigorously with the protic solvent or the hydroxyl group present.[1]
Experimental Protocol: Synthesis
This protocol is a representative, field-proven methodology for reductive amination and should be adapted and optimized based on laboratory conditions.
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Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
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Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
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Amine Addition: Add 2-aminoethanol (1.1 eq) to the stirred solution. If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate imine formation.
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Reaction Incubation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
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Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.
Analytical and Spectroscopic Characterization
Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment.
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Pyrazole Protons: Two singlets in the aromatic region (~7.5-8.0 ppm).
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N-Methyl Protons: A sharp singlet (~3.8 ppm, 3H).
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Methylene Linker (Pz-CH₂-N): A singlet (~3.7 ppm, 2H).
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Ethanolamine Protons (N-CH₂-CH₂-OH): Two triplets (~2.8 ppm and ~3.6 ppm, 2H each).
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NH and OH Protons: Broad singlets that are exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, with signals for the pyrazole ring carbons, the N-methyl carbon, and the four distinct aliphatic carbons of the side chain.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands.
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O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹.
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C-H Stretching (Aliphatic and Aromatic): Bands between 2850-3100 cm⁻¹.
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C=N and C=C Stretching (Pyrazole Ring): Absorptions around 1500-1600 cm⁻¹.
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C-O Stretching: A strong band around 1050 cm⁻¹.
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MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The ESI+ spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 170.12.
Conclusion
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry. Its molecular structure has been elucidated, and its molecular weight is 169.23 g/mol . A reliable synthetic route using reductive amination is readily available, and its structure can be unequivocally confirmed using standard spectroscopic methods. This technical guide provides the essential information for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
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